molecular formula C28H47IO B012799 6-Ienco CAS No. 109628-17-3

6-Ienco

Cat. No.: B012799
CAS No.: 109628-17-3
M. Wt: 530.6 g/mol
InChI Key: MPBUQXGMQDVOIR-YSOOSTPMSA-N
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Description

6-Ienco (systematic IUPAC name pending verification) is a synthetic carbohydrate-derived compound, structurally characterized by a six-carbon backbone with specific functional modifications. Synthesis routes typically involve regioselective substitution and polymerization, as evidenced by methodologies in carbohydrate chemistry.

Key properties inferred from analogous compounds include:

  • Molecular weight: ~250–300 g/mol (based on galactonic acid derivatives).
  • Solubility: Polar solvents (e.g., water, DMSO) due to hydroxyl/amino groups.
  • Thermal stability: Decomposition >200°C, common for carbohydrate-based polymers.

Properties

CAS No.

109628-17-3

Molecular Formula

C28H47IO

Molecular Weight

530.6 g/mol

IUPAC Name

(3S,6S,8S,9S,13R,14S,17R)-6-(2-(131I)iodanylethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H47IO/c1-18(2)6-5-7-19(3)26-10-11-27-25-16-20(13-15-29)24-17-21(30)8-9-22(24)23(25)12-14-28(26,27)4/h18-21,23,25-27,30H,5-17H2,1-4H3/t19-,20-,21+,23-,25-,26-,27+,28-/m1/s1/i29+4

InChI Key

MPBUQXGMQDVOIR-YSOOSTPMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CC[131I])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C

Synonyms

6 beta-(131I)-(2'-iodo)ethyl-19-norcholest-5(10)en-3 beta-ol
6-(2'-iodo)ethyl-19-norcholest-5(10)-ene-3-ol
6-IENCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts 6-Ienco with structurally related compounds, emphasizing substituent groups and applications:

Compound Substituents Key Applications Thermal Stability (°C) Solubility
This compound -OH, -NH₂ at C6 Biomedical polymers, drug delivery 200–220 Water, DMSO
6-Amino-6-deoxy-D-galactose -NH₂ at C6, -OH elsewhere Biodegradable scaffolds 190–210 Water, methanol
D-Gluconic acid -COOH at C1, -OH elsewhere Food additives, chelating agents 160–180 Water, ethanol
Chitosan -NH₂, -OH on glucosamine units Wound healing, tissue engineering 220–250 Acidic aqueous solutions

Structural Insights :

  • This compound’s amino group at C6 enhances its reactivity for covalent conjugation compared to gluconic acid’s carboxyl group.
  • Unlike chitosan, which requires acidic conditions for solubility, this compound’s hydroxyl groups confer solubility in neutral polar solvents.

Key Findings :

  • This compound’s slower degradation (vs. chitosan) supports sustained drug release, critical for chronic therapies.
  • Cytocompatibility aligns with FDA-approved carbohydrate polymers, reducing immunogenicity risks.

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